

(R,S)-Anatabine: A Technical Overview of its ADME Profile and Pharmacokinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,S)-Anatabine

Cat. No.: B043417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, such as tobacco. [1] It is structurally related to nicotine and has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and pharmacokinetics of **(R,S)-Anatabine** is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge of the ADME and pharmacokinetic properties of **(R,S)-Anatabine**, drawing from available preclinical and clinical data. While a Phase I clinical trial has been completed, detailed quantitative human pharmacokinetic data has not been made publicly available. Therefore, this guide synthesizes the known information from rodent studies and qualitative human trial reports.

I. Absorption

Limited information is available regarding the oral absorption of **(R,S)-Anatabine** in humans. A Phase I clinical trial (NCT02432313) evaluated different oral formulations, including immediate and modified-release tablets, and the effect of food on its pharmacokinetic profile.[3][4] The successful completion of this trial suggests that anatabine is absorbed orally in humans, but specific parameters such as bioavailability and the rate of absorption have not been disclosed. [3][5]

In rodents, **(R,S)-anatabine** has been shown to be bioavailable following intraperitoneal administration.[6]

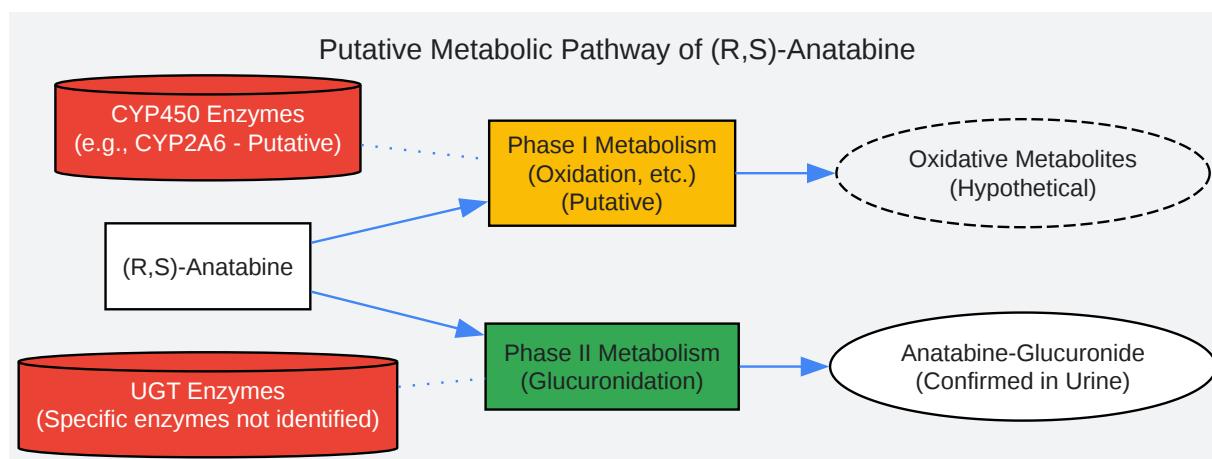
II. Distribution

Data on the distribution of **(R,S)-Anatabine** in humans, including plasma protein binding and volume of distribution, is not currently available in the public domain.

Preclinical studies in rodents provide some insight into the distribution of anatabine. A study in mice demonstrated that anatabine is brain-penetrant.[7] Following intraperitoneal administration, the concentration of anatabine in the brain was found to be higher than in the plasma, suggesting active transport or high permeability across the blood-brain barrier.[7]

Table 1: **(R,S)-Anatabine** Distribution in Rodents[6][7]

Species	Route of Administration	Dose (mg/kg)	Brain to Plasma Ratio (Cmax)	Brain to Plasma Ratio (AUC)
Mouse	Intraperitoneal	2	2.5	3.5
Rat	Intravenous	1	Vdss: 1.23 L/kg	-


AUC: Area under the curve; Cmax: Maximum concentration; Vdss: Volume of distribution at steady state.

III. Metabolism

The metabolism of **(R,S)-Anatabine** in humans is not fully elucidated, though evidence points to glucuronidation as a significant pathway.[8]

One of the primary metabolic pathways for anatabine is conjugation with glucuronic acid.[8] A study analyzing the urine of smokers found that anatabine is excreted as a glucuronide conjugate. The median ratio of glucuronidated to free anatabine in urine was 0.74, indicating that a substantial portion of anatabine undergoes this Phase II metabolic reaction.[8][9] The specific UDP-glucuronosyltransferase (UGT) enzymes involved in this process have not yet been identified.

There is also some indication of involvement of the Cytochrome P450 (CYP) enzyme system in the metabolism of anatabine. In vitro studies have shown that (S)-(-)-anatabine is a potent inhibitor of human CYP2A6, which may suggest that this enzyme is also involved in its metabolism. However, further studies with human liver microsomes are needed to confirm the specific CYP isozymes responsible for anatabine metabolism and to identify the resulting metabolites.

[Click to download full resolution via product page](#)

Caption: Putative metabolic pathways of **(R,S)-Anatabine**.

IV. Excretion

The primary route of excretion for **(R,S)-Anatabine** and its metabolites appears to be through the urine.^[8] Studies on smokers have quantified the urinary concentrations of anatabine.

Table 2: Urinary Excretion of Anatabine in Smokers^[8]

Population	Number of Subjects	Median Urinary Anatabine Concentration (ng/mL)
Smokers	827	4.02

The lower urinary concentration of anatabine compared to another minor tobacco alkaloid, anabasine, in most smokers may be indicative of more extensive metabolism of anatabine prior

to excretion.[8]

V. Pharmacokinetics

Human Pharmacokinetics

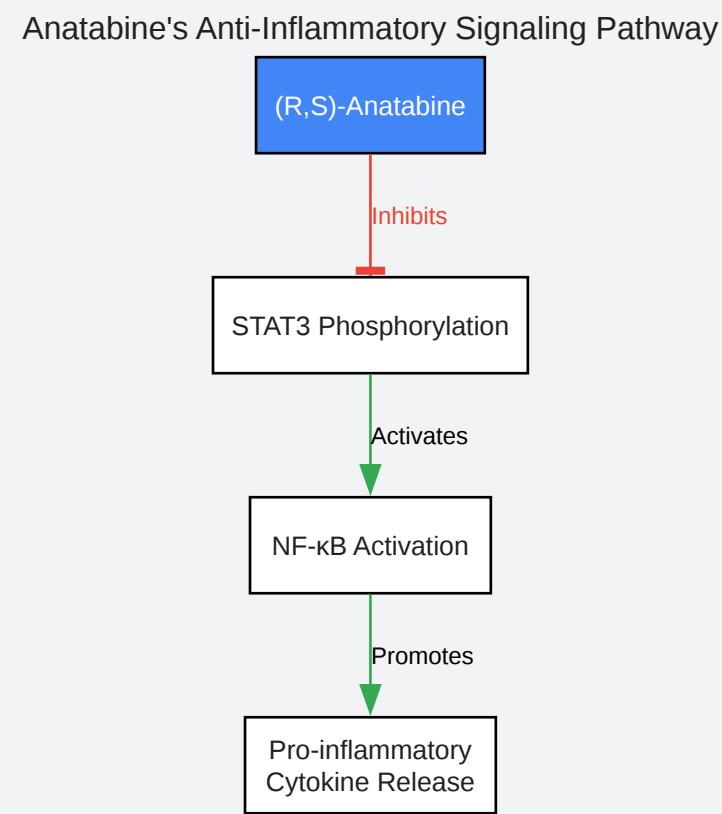
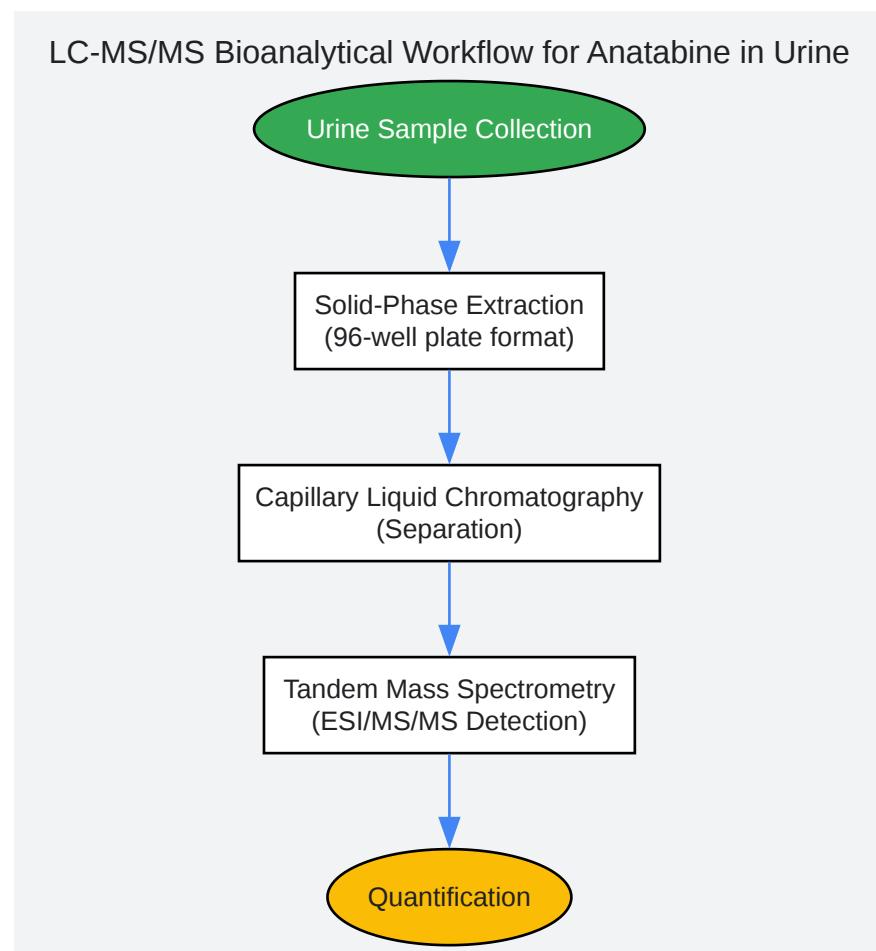
A three-part Phase I clinical trial (NCT02432313) was conducted by Rock Creek Pharmaceuticals to evaluate the safety, tolerability, and pharmacokinetic profiles of different oral formulations of anatabine citrate in healthy volunteers.[3] The study included single and multiple dosing regimens, as well as an assessment of food effects.[3] While the company announced the successful completion of the trial and stated that a range of pharmacokinetic outcomes were observed, specific quantitative data such as Cmax, Tmax, AUC, clearance, and elimination half-life have not been made publicly available.[4][5]

Rodent Pharmacokinetics

A detailed pharmacokinetic study of **(R,S)-anatabine** has been conducted in rats and mice, providing valuable preclinical data.[6]

Table 3: Pharmacokinetic Parameters of **(R,S)-Anatabine** in Rodents[6]

Species	Route	Dose (mg/kg)	Cmax (µg/mL)	Tmax (min)	t ^{1/2} (min)	CL (mL/min/kg)	Vdss (L/kg)	F (%)
Rat	i.v.	1	-	-	68.4	8.11	1.23	-
Rat	i.p.	2	1.18	9.6	70.2	-	-	68.6
Rat	i.p.	5	2.73	9.6	70.2	-	-	68.6
Mouse	i.p.	2	1.37	7.2	12.6	-	-	-



i.v.: intravenous; i.p.: intraperitoneal; Cmax: Maximum concentration; Tmax: Time to maximum concentration; t^{1/2}: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

VI. Experimental Protocols

Quantification of Anatabine in Urine by LC-MS/MS

A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of anatabine in human urine.[\[8\]](#)

- Sample Preparation: Urine samples are typically prepared using a 96-well plate-based solid-phase extraction.
- Chromatography: Separation is achieved using a capillary liquid chromatography system.
- Detection: Quantification is performed using a tandem mass spectrometer with electrospray ionization (ESI/MS/MS).
- Validation: The method is validated for accuracy, precision, and limit of quantitation (LOQ). For anatabine, an LOQ of 0.15 ng/mL has been reported.[\[8\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. (-)-Anatabine | C₁₀H₁₂N₂ | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. streetinsider.com [streetinsider.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(R,S)-Anatabine: A Technical Overview of its ADME Profile and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043417#r-s-anatabine-adme-profile-and-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com